Journal Name:Solid State Nuclear Magnetic Resonance
Journal ISSN:0926-2040
IF:2.812
Journal Website:http://www.journals.elsevier.com/solid-state-nuclear-magnetic-resonance/
Year of Origin:1992
Publisher:Elsevier
Number of Articles Per Year:28
Publishing Cycle:Quarterly
OA or Not:Not
Structural optimization based on 4,5-dihydropyrazolo[1,5-a]quinazoline scaffold for improved insecticidal activities
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.pestbp.2023.105533
The long-term and irrational application of insecticides has increased the rate of development of pest resistance and caused numerous environmental issues. To address these problems, our previous work reported that 4,5-dihydropyrazolo[1,5-a]quinazoline (DPQ) is a class of gelled heterocyclic compounds that act on insect γ-aminobutyric acid receptors (GABAR). DPQ scaffold has no cross-resistance to existing insecticides, so the development of this scaffold is an interesting task for integrated pest management. In the present study, a novel series of 4,5-dihydropyrazolo[1,5-a]quinazolines (DPQs) were designed and synthesized based on pyraquinil, a highly insecticidal compound discovered in our previous work. Insecticidal activities of the target compounds against diamondback moth (Plutella xylostella), beet armyworm (Spodoptera exigua), fall armyworm (Spodoptera frugiperda), and red imported fire ant (Solenopsis invicta Buren) were evaluated. Compounds 6 and 12 showed the best insecticidal activity against Plutella xylostella (P. xylostella) (LC50 = 1.49 and 0.97 mg/L), better than pyraquinil (LC50 = 1.76 mg/L), indoxacarb and fipronil (LC50 = 1.80 mg/L). Meanwhile, compound 12 showed slow toxicity to Solenopsis invicta Buren (S. invicta), with a 5 d mortality rate of 98.89% at 0.5 mg/L that is similar to fipronil. Moreover, Electrophysiological studies against the PxRDL1 GABAR heterologously expressed in Xenopus oocytes indicated that compound 12 could act as a potent GABA receptor antagonist (2 μΜ, inhibition rate, 68.25%). Molecular docking results showed that Ser285 (chain A) and Thr289 (chain D) of P. xylostella GABAR participated in hydrogen bonding interactions with compound 12, and density functional theory (DFT) calculations suggested the importance of pyrazolo[1,5-a]quinazoline core in potency. This systematic study provides valuable clues for the development of DPQ scaffold in the field of agrochemicals, and compound 12 can be further developed as an insecticide and bait candidate.
Detail
Synthesis, and biological evaluation of pyrazole matrine derivatives as an insecticide against Spodoptera frugiperda
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.pestbp.2023.105489
As one of the major threats to global food security, Spodoptera frugiperda (S. frugiperda) is highly gaining consideration due to its severe damage. Matrine is a widely and effectively used botanical insecticide in controlling S.frugiperda but lacks a rapidly available effect. To further improved the insecticidal activity of matrine based on combination principles, this work synthesized five new pyrazole matrine derivatives (PMDs) using Michael addition and investigated insecticidal activity against 2nd instar larvae of S. frugiperda(in vivo) and its isolated cell(in vitro). Our result demonstrated that PMDs show higher pesticidal activity than that matrine in both in vitro and in vivo assays. The most toxic derivatives in vitro and in vivo are PMD-3 and PMD-1, with IC50 of 2.49 mM and LC50 of 22.76 mg/L respectively. This research also investigates the anti-proliferation mechanism of PMDs based on isolated cells. PMDs decrease mitochondria membrane potential, arrested cell cycle at the G2/M phase, and upregulated Caspase 3, Caspase 9, and Apaf-1 to induce Caspase-dependent apoptosis. For Caspase-independent apoptosis, AIF and Endo G were found to be upregulated. Besides, pro-apoptotic factors like p53, IBM-1, and anti-apoptotic factors like IAP were upregulated. Moreover, we supposed that there was a linkage between lysosomes and PMD-induced apoptosis according to increased apoptosis rate, activated lysosomes, and upregulated Cathepsin B. This research provides new ideas for the synthesis of matrine derivatives and further demonstrated the anti-proliferation mechanism of PMDs.
Detail
Unintended consequences: Disrupting microbial communities of Nilaparvata lugens with non-target pesticides
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-07-09 , DOI: 10.1016/j.pestbp.2023.105522
Insects are frequently exposed to a range of insecticides that can alter the structure of the commensal microbiome. However, the effects of exposure to non-target pesticides (including non-target insecticides and fungicides) on insect pest microbiomes are still unclear. In the present study, we exposed Nilaparvata lugens to three target insecticides (nitenpyram, pymetrozine, and avermectin), a non-target insecticide (chlorantraniliprole), and two fungicides (propiconazole and tebuconazole), and observed changes in the microbiome's structure and function. Our results showed that both non-target insecticide and fungicides can disrupt the microbiome's structure. Specifically, symbiotic bacteria of N. lugens were more sensitive to non-target insecticide compared to target insecticide, while the symbiotic fungi were more sensitive to fungicides. We also found that the microbiome in the field strain was more stable under pesticides exposure than the laboratory strain (a susceptible strain), and core microbial species g_Pseudomonas, s_Acinetobacter soli, g_Lactobacillus, s_Metarhizium minus, and s_Penicillium citrinum were significantly affected by specifically pesticides. Furthermore, the functions of symbiotic bacteria in nutrient synthesis were predicted to be significantly reduced by non-target insecticide. Our findings contribute to a better understanding of the impact of non-target pesticides on insect microbial communities and highlight the need for scientific and rational use of pesticides.
Detail
An integrated approach for evaluating the interactive effects between azoxystrobin and ochratoxin a: Pathway-based in vivo analyses
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.pestbp.2023.105556
Azoxystrobin (AZO) is a broad-spectrum strobilurin fungicide widely used in agriculture. However, its use increases the possibility of co-occurrence with mycotoxins such as ochratoxin A (OTA), which poses a significant risk to human health. Therefore, it is imperative to prioritize the evaluation of the combined toxicity of these two compounds. To assess the combined effects of AZO and OTA, the response genes and phenotypes for AZO or OTA exposure were obtained by utilizing Comparative Toxicogenomics Database, and Database for Annotation, Visualization and Integrated Discovery was used for GO and KEGG pathway enrichment analysis. In addition, we provided in-vivo evidence that AZO and OTA, in isolation and combination, could disrupt a variety of biological processes, such as oxidative stress, inflammatory response, apoptosis and thyroid hormone regulation under environmentally relevant concentrations. Notably, our findings suggest that the combined exposure group exhibited greater toxicity, as evidenced by the expression of various markers associated with the aforementioned biological processes, compared to the individual exposure group, which presents potential targets for the underlying mechanisms of induced toxicity. This study provides a novel methodological approach for exploring the mechanism of combined toxicity of a fungicide and a mycotoxin, which can shed light for conducting risk assessment of foodborne toxins.
Detail
Assessment of Colocasia esculenta leaf extract as a natural alternative for Sitophilus zeamais control: Toxicological, biochemical, and mechanistic insights
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.pestbp.2023.105545
The present study assessed the toxicological, biochemical, and mechanism of action of Colocasia esculenta leaf extract (CELE) on Wistar albino rat and on cholinergic, antioxidant, and antiinflammatory enzymes in Sitophilus zeamais. This was with a view to assessing the potential benefits and safety profile of CELE as a natural alternative for insect control. The bioactivity of the fraction was evaluated using insecticidal and repellent activities against colonies of Sitophilus zeamais to obtain a VLC-chromatographed fraction which was spectroscopically characterized and investigated for enzyme inhibition. The results revealed the ethyl acetate fraction (EAF) as the most potent one with LC50 6.198 μg/ml and 6.6 ± 0.5 repellency. The EAF had an LD50 > 5000 mg/kg but repeated dose >800 mg/kgbw po administration caused significant (p < 0.05) increase in liver and kidney function biomarkers accompanied with elevated atherogenic and coronary indices. Also, renal and hepatomorphological lesions increased in a dose–dependent manner. The High-Performance Liquid Chromatography analysis profiled 7 unknown compounds while the GC-qMS revealed 103 compounds in the CC6 fraction allowing for their identification, quantification, and providing insights into the biological activities and its potentials application. The CC6 fraction inhibited glutathione S-transferase (IC50 = 2265.260.60 mg/ml), superoxide dismutase (IC50 = 1485.300.78 mg/ml), catalase (IC50 = 574.471.57 mg/ml), acetyl cholinesterase (IC50 = 838.280.51 mg/ml), butyryl cholinesterase (IC50 = 1641.76 ± 1.14 mg/ml) and upregulated cyclooxygenase-2 (IC50 = 37.89 ± 0.15 mg/ml). Based on the result of the study, it could be inferred that the unidentified compounds present in the EAF exhibit strong insecticidal properties. The study concluded that the acute toxicity of the potent fraction showed no abnormal clinical toxic symptoms while a repeated dose of the extract in sub-acute studies showed a toxic effect that is dose-dependent. The mechanism of action of the purified fraction could be said to be by inhibition of cholinergic and antioxidant enzymes. However, the potent fraction also upregulated the activity of anti-inflammatory enzymes. Hence, regulated amount of CELE at a repeated dose <800 mg/kgbw could be considered for use as an anti-pest agent in Integrated Pest Management of Sitophilus zeamais.
Detail
Efficiency of Artemisia annua L. essential oil and its chitosan/tripolyphosphate or zeolite encapsulated form in controlling Sitophilus oryzae L.
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.pestbp.2023.105544
The rice weevil, Sitophilus oryzae L., is one of the most widespread and destructive stored-product pests and resistant to a wide range of chemical insecticides. In this research, Artemisia annua L. essential oil (EO) and its encapsulated form by chitosan/TPP (tripolyphosphate) and zeolite were tested against S. oryzae adults. The order of toxicity was chitosan/TPP (LC30: 30.83, LC50: 39.52, and LC90: 72.50 μL/L air) > pure EO (LC30: 35.75, LC50: 46.25, and LC90: 86.76 μL/L air) > EO loaded in the zeolite (LC30: 43.35, LC50: 55.07, and LC90: 98.80 μL/L air). These encapsulated samples were characterized by dynamic light scattering (DLS) and field emission scanning electron microscope (FE-SEM) which revealed the size and morphology of the droplets measuring 255.2 to 272 nm and 245 to 271.8 nm for EO loaded in chitosan and zeolite respectively. The encapsulation efficiency and loading percentages of A. annua EO in chitosan/TPP and zeolite were 40.16% and 6.01%, and 88% and 85%, respectively. Fumigant persistence was increased from 6 days for pure EO then, 20 and 22 days for encapsulated oil in zeolite and chitosan/TPP, respectively. Our results showed that A. annua EO contains (±)-camphor (29.29%), 1,8-cineole (12.56%), β-caryophyllene (10.29%), α-pinene (8.68%), and artemisia ketone (8.48%) as its major composition. The activity level of glutathione S-transferase increased while general esterase and acetylcholinesterase activity were significantly inhibited in the treated group compared with the control. Antioxidant enzymes, including catalase, peroxidase, and superoxide dismutase were activated in treated adults compared to controls. The current results suggest that encapsulation of A. annua EO by chitosan/TPP and zeolite in addition to safety and environmentally friendly approach could increase its sustainability and therefore enhancing the efficiency in controlling S. oryzae in storage.
Detail
Natural product drupacine acting on a novel herbicidal target shikimate dehydrogenase
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.pestbp.2023.105480
Natural products are one of the important sources for the creation of new pesticides. Drupacine ((1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol), isolated from Cephalotaxus sinensis (Chinese plum-yew), is a potent herbicidal compound containing an oxo-bridged oxygen bond structure. However, its molecular target still remains unknown. In this study, the targets of drupacine in Amaranthus retroflexus were identified by combining drug affinity responsive target stability (DARTS), cellular thermal shift assay coupled with mass spectrometry (CETSA MS), RNA-seq transcriptomic, and TMT proteomic analyses. Fifty-one and sixty-eight main binding proteins were identified by DARTS and CETSA MS, respectively, including nine co-existing binding proteins. In drupacine-treated A. retroflexus seedlings we identified 1389 up-regulated genes and 442 down-regulated genes, 34 up-regulated proteins, and 194 down-regulated proteins, respectively. Combining the symptoms and the biochemical profiles, Profilin, Shikimate dehydrogenase (SkDH), and Zeta-carotene desaturase were predicted to be the drupacine potential target proteins. At the same time, drupacine was found to bind SkDH stronger by molecular docking, and its inhibition on ArSkDH increased with the treatment concentration increase. Our results suggest that the molecular target of drupacine is SkDH, a new herbicide target, which lay a foundation for the rational design of herbicides based on new targets from natural products and enrich the target resources for developing green herbicides.
Detail
Frequencies and distribution of kdr and Ace alleles that cause insecticide resistance in house flies in the United States
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.pestbp.2023.105497
House flies (Musca domestica L) are nuisances and vectors of pathogens between and among humans and livestock. Population suppression has been accomplished for decades with pyrethroids and acetylcholinesterase (AChE) inhibitors, but recurrent selection has led to increased frequency of alleles conferring resistance to those two classes of active ingredients (Geden et al., 2021). A common mechanism of resistance to both classes involves an altered target site (mutations in Voltage gated sodium channel (Vgsc) for pyrethroids or in Ace for AChE inhibitors). As part of ongoing efforts to understand the origin, spread and evolution of insecticide resistance alleles in house fly populations, we sampled flies in 11 different US states, sequenced, and then estimated frequencies of the Vgsc and Ace alleles.There was substantial variation in frequencies of the four common knockdown resistance alleles (kdr (L1014F), kdr-his (L1014H), super-kdr (M918T + L10414F) and 1B (T929I + L1014F) across the sampled states. The kdr allele was found in all 11 states and was the most common allele in four of them. The super-kdr allele was detected in only six collections, with the highest frequencies found in the north, northeast and central United States. The kdr-his allele was the most common allele in PA, NC, TN and TX. In addition, a novel super-kdr-like mutation in mutually exclusive exon 17a was found.The overall frequencies of the different Ace alleles, which we name based on the amino acid present at the mutation sites (V260L, A316S, G342A/V and F407Y), varied considerably between states. Five Ace alleles were identified: VAGF, VAVY, VAGY, VAAY and VSAY. Generally, the VSAY allele was the most common in the populations sampled. The susceptible allele (VAGF) was found in all populations, ranging in frequency from 3% (KS) to 41% (GA).Comparisons of these resistance allele frequencies with those previously found suggests a dynamic interaction between the different alleles, in terms of levels of resistance they confer and likely fitness costs they impose in the absence of insecticides.
Detail
Design, synthesis and biological activity of novel triketone herbicides containing natural product fragments
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.pestbp.2023.105493
4-Hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27, HPPD) belongs to the non-heme Fe2+ − containing enzyme family and is an important enzyme in tyrosine decomposition. HPPD is crucial to the discovery of novel bleaching herbicides. To develop novel HPPD inhibitor herbicides containing the β-triketone motif, a series of 4-hydroxyl-3-(substituted aryl)-pyran-2-one derivatives were designed using the active fragment splicing method. The title compounds were synthesized and characterized through infrared spectroscopy (IR), 1H nuclear magnetic resonance (1H NMR), 13C nuclear magnetic resonance (13C NMR), and high-resolution mass spectrometry (HRMS). The X-ray diffraction method determined the single crystal structure of I-17. Preliminary bioassay data revealed that several novel compounds, especially I-12 and II-3, showed excellent herbicidal activity against broadleaf and monocotyledonous weeds at a dose of 150 g ai/ha. The results of crop selectivity and carotenoids determination indicated that compound I-12 is more suitable for wheat and cotton fields than mesotrione. Additionally, compound II-3 is safer for soybeans and peanuts than mesotrione. The inhibitory activity of Arabidopsis thaliana HPPD (AtHPPD) verified that compound II-3 showed the most activity with an IC50 value of 0.248 μM, which was superior to that of mesotrione (0.283 μM) in vitro. The binding mode of compound II-3 and AtHPPD was confirmed through molecular docking and molecular dynamics simulations. This study provides insights into the future development of natural and efficient herbicides.
Detail
Difenoconazole disrupts carp intestinal physical barrier and causes inflammatory response via triggering oxidative stress and apoptosis
Solid State Nuclear Magnetic Resonance ( IF 2.812 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.pestbp.2023.105507
As a common fungicide, difenoconazole (DFZ) is widespread in the natural environment and poses many potential threats. Carp makes up a significant proportion of China's freshwater aquaculture population and are vulnerable to the DFZ. Therefore, this study investigated the effects of DFZ (0.488 mg/L and 1.953 mg/L) exposure for 4 d on the intestinal tissues of carp and explored the mechanisms. Specifically, DFZ exposure caused pathological damage to the intestinal tissues of carp, reducing the expression levels of intestinal tight junction proteins, and leading to damage to the intestinal barrier. In addition, DFZ exposure activated the NF-κB signaling pathway, increasing the levels of pro-inflammatory factors (TNF-α, IL-1β, IL-6) and decreasing the levels of anti-inflammatory factors (IL-10, TGF-β1). As disruption of the intestinal barrier is closely linked to oxidative stress and apoptosis, we have conducted research in both areas for this reason. The results showed that DFZ exposure elevated reactive oxygen species in carp intestines, decreased antioxidant enzyme activity, and suppressed the expression of oxidative stress-related genes. TUNEL results showed that DFZ induced the onset of apoptosis. In addition, the expression levels of apoptosis-related genes and proteins were examined. Western blotting results showed that DFZ could upregulate the protein expression levels of Bax, Cytochrome C and downregulate the protein levels of Bcl-2. qPCR results showed that DFZ could upregulate the transcript levels of Bax, Caspase-3, Caspase-8 and Caspase-9 and downregulate the transcript levels of Bcl-2 transcript levels. This suggests that DFZ can induce apoptosis of mitochondrial pathway in carp intestine. In conclusion, DFZ can induce oxidative stress and apoptosis in carp intestine, leading to the destruction of intestinal physical barrier and the occurrence of inflammation. Our data support the idea that oxidative stress and apoptosis are important triggers of pesticide-induced inflammatory bowel illness.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.20 50 Science Citation Index Science Citation Index Expanded Not
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